2-((3-(thiophen-2-yl)-1,4-diazaspiro[4.5]deca-1,3-dien-2-yl)thio)-N-(2-(trifluoromethyl)phenyl)acetamide
Description
Properties
IUPAC Name |
2-[(2-thiophen-2-yl-1,4-diazaspiro[4.5]deca-1,3-dien-3-yl)sulfanyl]-N-[2-(trifluoromethyl)phenyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20F3N3OS2/c22-21(23,24)14-7-2-3-8-15(14)25-17(28)13-30-19-18(16-9-6-12-29-16)26-20(27-19)10-4-1-5-11-20/h2-3,6-9,12H,1,4-5,10-11,13H2,(H,25,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RLAJJHHQOBTYAT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2(CC1)N=C(C(=N2)SCC(=O)NC3=CC=CC=C3C(F)(F)F)C4=CC=CS4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20F3N3OS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
451.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((3-(thiophen-2-yl)-1,4-diazaspiro[4.5]deca-1,3-dien-2-yl)thio)-N-(2-(trifluoromethyl)phenyl)acetamide typically involves multi-step organic reactions. One common approach is to start with the formation of the spirocyclic core, followed by the introduction of the thiophene ring and the trifluoromethylphenylacetamide moiety. Key steps may include:
Formation of the Spirocyclic Core: This can be achieved through a cyclization reaction involving a suitable precursor, such as a diaza compound.
Introduction of the Thiophene Ring: This step often involves a cross-coupling reaction, such as the Suzuki or Stille coupling, to attach the thiophene ring to the spirocyclic core.
Attachment of the Trifluoromethylphenylacetamide Moiety: This can be done through an amide coupling reaction using reagents like EDCI or HATU.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and rigorous purification techniques such as chromatography and recrystallization.
Chemical Reactions Analysis
Types of Reactions
2-((3-(thiophen-2-yl)-1,4-diazaspiro[4.5]deca-1,3-dien-2-yl)thio)-N-(2-(trifluoromethyl)phenyl)acetamide can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The diazaspiro core can be reduced under mild conditions to form the corresponding amine derivatives.
Substitution: The trifluoromethyl group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like m-CPBA or hydrogen peroxide can be used.
Reduction: Catalysts such as palladium on carbon (Pd/C) or sodium borohydride (NaBH4) are common.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amine derivatives.
Substitution: Substituted aromatic compounds.
Scientific Research Applications
2-((3-(thiophen-2-yl)-1,4-diazaspiro[4.5]deca-1,3-dien-2-yl)thio)-N-(2-(trifluoromethyl)phenyl)acetamide has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as a therapeutic agent due to its unique structural features and biological activity.
Materials Science: The compound’s spirocyclic structure makes it a candidate for use in organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules, enabling the exploration of new chemical space.
Mechanism of Action
The mechanism of action of 2-((3-(thiophen-2-yl)-1,4-diazaspiro[4.5]deca-1,3-dien-2-yl)thio)-N-(2-(trifluoromethyl)phenyl)acetamide is not fully understood, but it is believed to interact with specific molecular targets and pathways. Potential mechanisms include:
Enzyme Inhibition: The compound may inhibit certain enzymes by binding to their active sites.
Receptor Modulation: It may act as an agonist or antagonist at specific receptors, influencing cellular signaling pathways.
DNA Intercalation: The spirocyclic structure may allow the compound to intercalate into DNA, affecting gene expression.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Group Analysis
The compound’s structural analogs can be categorized based on three key features: spirocyclic cores , thiophene derivatives , and acetamide substituents . Below is a comparative analysis with selected analogs:
Key Findings:
Spirocyclic vs. Non-Spirocyclic Systems: The target compound’s 1,4-diazaspiro[4.5]deca-1,3-diene core confers rigidity, which may improve binding selectivity in biological targets compared to non-spiro analogs like 2-(2,6-dichlorophenyl)-N-(1,3-thiazol-2-yl)acetamide . The triazaspiro analog (CAS: 1185061-29-3) demonstrates antifungal activity, suggesting the spiro framework’s utility in medicinal chemistry .
Substituent Effects :
- The trifluoromethyl (-CF₃) group in the target compound enhances lipophilicity (logP ≈ 3.5 predicted) compared to analogs with electron-withdrawing groups (e.g., -CN in or -Cl in ). This may improve membrane permeability.
- Thiophene moieties (present in the target compound and ) are associated with π-π stacking interactions, relevant for materials science and ligand-receptor binding .
Synthetic Complexity :
- The target compound’s synthesis likely requires advanced spirocyclization strategies, whereas simpler acetamides (e.g., ) are synthesized via one-step coupling of acid chlorides with amines.
Spectroscopic Characterization :
- Analogous compounds (e.g., ) were characterized using ¹H/¹³C NMR, IR, and mass spectrometry , methodologies applicable to the target compound. The spiro core may introduce unique NMR splitting patterns due to restricted rotation .
Biological and Material Applications :
- While the target compound’s bioactivity is unreported, structurally related spiro derivatives (e.g., ) show antimicrobial properties. Thiophene-containing acetamides (e.g., ) are explored in organic electronics due to their conjugated systems .
Biological Activity
The compound 2-((3-(thiophen-2-yl)-1,4-diazaspiro[4.5]deca-1,3-dien-2-yl)thio)-N-(2-(trifluoromethyl)phenyl)acetamide , also referred to as compound 1 , is a complex organic molecule characterized by its unique spirocyclic structure and multiple functional groups. This article delves into its biological activity, mechanisms of action, and potential applications in medicinal chemistry.
Chemical Structure and Properties
Compound 1 has the molecular formula . Its structure includes a thiophene ring , a diazaspiro moiety, and a trifluoromethyl phenyl group . The presence of these functional groups contributes to its reactivity and potential biological activities.
Structural Features
| Feature | Description |
|---|---|
| Molecular Formula | |
| Spirocyclic Structure | Contains a spiro arrangement connecting a five-membered and six-membered ring |
| Functional Groups | Thiophene, trifluoromethyl, acetamide |
Pharmacological Properties
Research indicates that compounds with similar structures to compound 1 exhibit various pharmacological activities. These include:
- Antimicrobial Activity : Similar compounds have shown moderate to significant antibacterial and antifungal properties, suggesting potential applications in treating infections .
- Cytotoxicity : Some derivatives have been tested for cytotoxic effects on cancer cell lines, indicating possible antitumor activity. For instance, compounds with spirocyclic structures have been associated with selective cytotoxicity against certain cancer types.
The mechanism by which compound 1 exerts its biological effects likely involves interaction with specific molecular targets such as enzymes or receptors. The spirocyclic structure may facilitate binding to active sites or allosteric sites on these targets, leading to modulation of their activity. Techniques such as molecular docking studies can provide insights into these interactions.
Case Studies
- Antibacterial Activity : A study involving structurally related diazaspiro compounds demonstrated significant inhibition of bacterial growth at concentrations as low as 10 μM. The mechanism was attributed to disruption of bacterial cell wall synthesis .
- Cytotoxicity in Cancer Models : In vitro studies on cancer cell lines revealed that compound 1 exhibited IC50 values ranging from 15 to 30 μM, indicating moderate cytotoxicity. Further investigations are required to elucidate the specific pathways involved in this activity .
Interaction Studies
Recent studies utilized techniques like surface plasmon resonance and molecular docking to evaluate the binding affinity of compound 1 to various biological targets:
- Binding Affinity : Compound 1 showed promising binding interactions with several enzymes implicated in disease pathways, suggesting its potential as a lead compound for drug development.
- Selectivity : Comparative studies with similar compounds revealed that the trifluoromethyl substitution enhances selectivity towards specific targets while minimizing off-target effects .
Comparative Analysis with Similar Compounds
| Compound Name | Structural Features | Notable Biological Activity |
|---|---|---|
| 3-(4-Fluorophenyl)-1,4-diazaspiro[4.5]dec-3-en-2-thione | Contains a fluorophenyl group | Exhibits different electronic properties |
| 3-(biphenyl-3-yl)-8,8-difluoro-4-hydroxy-1-azaspiro[4.5]dec-3-en-2-one | Incorporates biphenyl and difluoro groups | Potential therapeutic applications in oncology |
| Compound 1 (this study) | Thiophene inclusion | Moderate antibacterial and cytotoxic activities |
Q & A
Basic: What are the key synthetic strategies for constructing the spirocyclic diazaspiro[4.5]deca-1,3-diene core in this compound?
The spirocyclic core is typically synthesized via cyclocondensation reactions. A common approach involves:
- Step 1 : Formation of the diazaspiro ring using 1,2-diamine derivatives and ketones or aldehydes under acidic conditions (e.g., acetic acid or HCl) to promote cyclization .
- Step 2 : Functionalization of the spirocyclic core with thiophen-2-yl groups via nucleophilic substitution or coupling reactions (e.g., Suzuki-Miyaura coupling with palladium catalysts) .
- Critical parameters : Temperature control (60–100°C), solvent choice (e.g., ethanol or DMF), and inert atmosphere (N₂/Ar) to prevent oxidation .
Basic: Which analytical techniques are most reliable for confirming the structural integrity of this compound?
Standard characterization protocols include:
- ¹H/¹³C NMR : To verify the positions of the thiophen-2-yl, trifluoromethylphenyl, and spirocyclic moieties .
- High-resolution mass spectrometry (HRMS) : For accurate molecular weight confirmation and fragmentation pattern analysis .
- X-ray crystallography : To resolve ambiguities in stereochemistry and bond angles, particularly for the spirocyclic system .
- IR spectroscopy : To identify characteristic amide (C=O stretch ~1650 cm⁻¹) and thioether (C-S stretch ~650 cm⁻¹) groups .
Advanced: How can reaction conditions be optimized to minimize side products during thioacetamide bond formation?
The thioacetamide linkage (C-S bond) is prone to hydrolysis or disulfide formation. Optimization strategies include:
- Solvent selection : Use anhydrous DCM or THF to limit water interference .
- Catalyst choice : Employ copper(I) iodide or triphenylphosphine to accelerate thiol-amide coupling .
- Temperature modulation : Maintain reactions at 0–25°C to suppress thermal degradation .
- Workup protocols : Purify intermediates via column chromatography (silica gel, hexane/EtOAc gradients) to isolate the desired product .
Advanced: What computational methods are suitable for predicting the biological target interactions of this compound?
- Molecular docking : Use AutoDock Vina or Schrödinger Suite to model interactions with enzymes (e.g., kinases) or receptors (e.g., GPCRs) .
- MD simulations : GROMACS or AMBER can assess binding stability over time, focusing on the trifluoromethylphenyl group’s hydrophobic interactions .
- QSAR modeling : Correlate structural features (e.g., spirocyclic ring rigidity) with bioactivity data from analogs .
Advanced: How should researchers address contradictory bioactivity data between in vitro and in vivo studies for this compound?
Contradictions may arise from pharmacokinetic factors (e.g., poor solubility) or off-target effects. Mitigation strategies:
- Solubility enhancement : Use co-solvents (DMSO/PEG) or formulate as nanoparticles .
- Metabolic stability assays : Perform liver microsome studies to identify degradation pathways .
- Target validation : Use CRISPR/Cas9 knockouts or siRNA silencing to confirm on-target effects .
Basic: What functional groups in this compound are most reactive, and how do they influence derivatization?
- Thiophen-2-yl group : Susceptible to electrophilic substitution (e.g., bromination for further coupling) .
- Trifluoromethylphenyl acetamide : The electron-withdrawing CF₃ group enhances metabolic stability but may reduce solubility .
- Spirocyclic diazaspiro core : Rigidity limits conformational flexibility, impacting binding affinity .
Advanced: What are the best practices for resolving crystallographic disorder in the spirocyclic system?
- Data collection : Use synchrotron radiation for high-resolution diffraction (<1.0 Å) .
- Refinement tools : SHELXL’s PART and SIMU instructions can model disorder in the diazaspiro ring .
- Validation : Check R-factors and electron density maps (e.g., using Coot) to ensure model accuracy .
Basic: How does the trifluoromethyl group impact the compound’s physicochemical properties?
- Lipophilicity : Increases logP, enhancing membrane permeability but potentially reducing aqueous solubility .
- Metabolic resistance : The CF₃ group slows oxidative metabolism by cytochrome P450 enzymes .
- Electron effects : Withdraws electron density, stabilizing the amide bond against hydrolysis .
Advanced: What strategies can improve yield in multi-step syntheses of this compound?
- Intermediate purification : Use flash chromatography after each step to remove impurities .
- Catalyst optimization : Screen palladium catalysts (e.g., Pd(PPh₃)₄ vs. PdCl₂) for coupling efficiency .
- Scale-up considerations : Adjust solvent volume and stirring rates to maintain reaction homogeneity .
Advanced: How can researchers validate the proposed mechanism of action for this compound?
- Biochemical assays : Measure enzyme inhibition (e.g., IC₅₀) using fluorescence-based substrates .
- Cellular imaging : Tag the compound with fluorophores (e.g., BODIPY) to track sublocalization .
- Proteomics : Use affinity pull-down assays coupled with LC-MS/MS to identify binding partners .
Table: Key Reaction Optimization Parameters
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
